molecular formula C9H20O2Si B3053365 Ethyl 2-methyl-2-(trimethylsilyl)propanoate CAS No. 5337-20-2

Ethyl 2-methyl-2-(trimethylsilyl)propanoate

Cat. No.: B3053365
CAS No.: 5337-20-2
M. Wt: 188.34 g/mol
InChI Key: AUPACPGMNAVSCF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(trimethylsilyl)propanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester has the molecular formula C9H20O2Si and is known for its unique structural features, including a trimethylsilyl group attached to the propanoate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(trimethylsilyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-2-(trimethylsilyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(trimethylsilyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-2-(trimethylsilyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(trimethylsilyl)propanoate involves its ability to undergo hydrolysis, reduction, and substitution reactions. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for controlled modification of the molecule. The ester functionality can be hydrolyzed to release the corresponding acid and alcohol, which can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-2-(trimethylsilyl)propanoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This group provides steric protection and can be selectively removed, making the compound valuable in synthetic chemistry for protecting reactive sites during multi-step synthesis .

Properties

IUPAC Name

ethyl 2-methyl-2-trimethylsilylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-7-11-8(10)9(2,3)12(4,5)6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPACPGMNAVSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277025
Record name ethyl 2-methyl-2-(trimethylsilyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-20-2
Record name NSC421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-methyl-2-(trimethylsilyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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